2,4-Dibromo-5-nitro-benzoic acid
Overview
Description
2,4-Dibromo-5-nitro-benzoic acid is a useful research compound. Its molecular formula is C7H3Br2NO4 and its molecular weight is 324.91 g/mol. The purity is usually 95%.
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Scientific Research Applications
Precursors for Antitubercular Synthesis : Compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid are used as precursors for the synthesis of benzothiazinones, which are promising new antitubercular agents (Richter et al., 2021).
Optimization of Synthesis Methods : Research has been conducted to optimize the synthesis of similar compounds like 2-amino-5-nitrobenzoic acids, which contribute to the development of fine intermediates in China's industry (Zhang, 2012).
Pharmaceutical Applications : The synthesized 2-Hydroxy-5-nitro benzoic acid has shown higher antipyretic activity compared to aspirin, which is attributed to the pharmacophore character of the phenolic group and the aromatic electron-withdrawing effect of substituents (Molisho, 2015).
Electrochemical Studies : Studies on the electrochemical oxidation of related compounds like 2,4-dibromo-6-nitroaniline reveal insights into product formation and the oxidation process, which are crucial for various chemical applications (Arias et al., 1987).
Structural Characterization for Pharmaceuticals : The crystal structures of compounds like 4- and 5-nitro-2-benzoylbenzoic acid provide insights into their packing efficiency and potential applications in pharmaceuticals (Martin & Valente, 1998).
Photoluminescence in Tb(3+) Complexes : The modification of compounds like 4-benzyloxy benzoic acid has shown to improve photoluminescence in lanthanide complexes, which is significant for materials science and luminescent studies (Sivakumar et al., 2010).
Properties
IUPAC Name |
2,4-dibromo-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCXDORRNNSMPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296899 | |
Record name | Benzoic acid, 2,4-dibromo-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2065250-44-2 | |
Record name | Benzoic acid, 2,4-dibromo-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2065250-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,4-dibromo-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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